Brivanib is an ATP-competitive inhibitor of human vascular endothelial growth factor receptors (VEGFRs) 1 and 2 and fibroblast growth factor receptor 1 (FGFR1; IC50s = 380, 25, and 148 nM, respectively, for the human recombinant proteins). It is selective for VEGFR1 and 2 and FGFR1 over PDGFRβ, EGFR, LCK, PKCα, and JAK3 (IC50s = >1,900 nM), however, it also inhibits recombinant mouse Flk1 with an IC50 value of 89 nM. In vitro, brivanib inhibits VEGF- and FGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values of 40 and 276 nM, respectively. In vivo, brivanib inhibits tumor growth by 85% and 97% when administered at 60 and 90 mg/kg p.o., respectively, for 10 days in an H3396 breast cancer mouse xenograft model. Brivanib (25 mg/kg per day for 7 days, p.o.) inhibits bile duct ligation-induced liver fibrosis in mice and increases expression of PDGFβ, PDGFRβ, TGF-β1, TGF-β R2, FGF2, FGFR2, and VEGFR2 mRNAs.
Brivanib is a pyrrolotriazine-based compound and an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antineoplastic activity. BMS-540215 specifically targets and binds strongly to human VEGFR-2, a tyrosine kinase receptor and pro-angiogenic growth factor expressed almost exclusively on vascular endothelial cells. Blockade of VEGFR-2 by this agent may lead to an inhibition of VEGF-stimulated endothelial cell migration and proliferation, thereby inhibiting tumor angiogenesis.
Brivanib is under investigation for the treatment of HepatoCellular Carcinoma. Brivanib has been investigated for the treatment of Solid Tumors, Hepato Cellular Carcinoma (HCC), and Metastatic Colorectal Cancer (MCRC).
(2R)-1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methyl-6-pyrrolo[2,1-f][1,2,4]triazinyl]oxy]-2-propanol is an aromatic ether.